molecular formula C11H15N3O3 B15135394 tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate

tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B15135394
M. Wt: 237.25 g/mol
InChI Key: SBHCGXPDIIAVAJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with a tert-butyl ester group. It is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable pyrrole compound, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization and esterification processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

  • Tert-butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • Tert-butyl 4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • 6-Boc-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Comparison: Tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly valuable in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-4-7-8(5-14)12-6-13-9(7)15/h6-7H,4-5H2,1-3H3

InChI Key

SBHCGXPDIIAVAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(=NC=NC2=O)C1

Origin of Product

United States

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